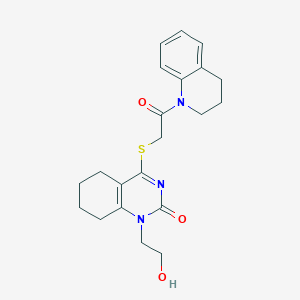

![molecular formula C8H14ClNO2 B2540093 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride CAS No. 2243513-07-5](/img/structure/B2540093.png)

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

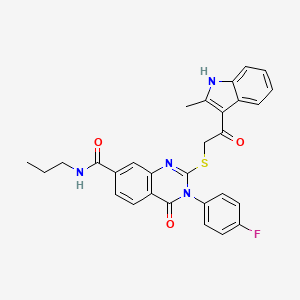

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride is a chemical compound that is commonly known as Bicuculline. It is a potent antagonist of GABA receptors and has been widely used in scientific research to study the mechanisms of GABAergic neurotransmission. Bicuculline is a bicyclic compound that has a unique structure, which makes it an ideal tool for studying the function of GABA receptors.

Applications De Recherche Scientifique

Synthesis and Stereostructure

Studies have detailed the synthesis and stereostructure of related bicyclic amino acids, which serve as precursors for more complex molecules. For instance, the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives has led to the preparation of various diastereomers, showcasing the versatility of bicyclic structures in synthetic chemistry (Palkó et al., 2005).

Conformational Analysis and Drug Design

Bicyclic amino acids like 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid have been explored for their potential in conformational locking of pharmacophores, aiding in the design of molecules with specific spatial orientations. This is exemplified by the study on the conformational locking of 1,3-Bis-Pharmacophores using a bicyclo[3.2.0]heptane core, highlighting its application in the structural design of bioactive molecules (Vorberg et al., 2017).

Stereocontrolled Synthesis for Pharmacological Applications

The stereocontrolled synthesis of analogs of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid demonstrates its relevance in developing agonists for metabotropic glutamate receptors, pointing to its significant role in medicinal chemistry. The efficient synthesis of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) and its structural analogs, starting with specific amino-hydroxycyclopentane or cyclohexanecarboxylic acids, showcases this application (Ohfune et al., 2003).

Facile Synthesis Techniques

Research on facile synthesis techniques for bicyclic amino acids, including 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid, highlights advancements in synthetic methods that enhance the accessibility and diversity of these compounds for further scientific exploration. A described approach for the stereoselective synthesis of a- and b-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid through substrate-controlled α-carboxylation is a notable example (Kim et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride is the enzyme known as glutamate dehydrogenase (GDH) . This enzyme plays a crucial role in insulin secretion .

Mode of Action

this compound acts as an activator of glutamate dehydrogenase . By activating this enzyme, it influences the interconversion of glutamate and the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate .

Biochemical Pathways

The activation of glutamate dehydrogenase by this compound affects the TCA cycle, which is a key metabolic pathway involved in the production of ATP . This activation can enhance insulin secretion, thereby influencing glucose homeostasis .

Result of Action

The activation of glutamate dehydrogenase by this compound can enhance insulin secretion . This can help maintain glucose homeostasis and potentially offer protection to β-cells .

Propriétés

IUPAC Name |

2-aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)3-1-2-5-4-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNYUJPTJLZQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2C(C1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2540010.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2540011.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)

![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)